molecular formula C17H15N3O5S B6550688 methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040655-68-2

methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550688
CAS No.: 1040655-68-2
M. Wt: 373.4 g/mol
InChI Key: XRPYYSCKRUGYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a methyl ester group at position 7, a sulfanylidene (thione) group at position 2, and a carbamoylmethyl moiety at position 3 linked to a furan-2-ylmethyl group. The quinazoline scaffold is well-documented for its pharmacological and agrochemical relevance, with derivatives often exhibiting bioactivity due to interactions with enzymes or receptors .

Properties

IUPAC Name

methyl 3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-16(23)10-4-5-12-13(7-10)19-17(26)20(15(12)22)9-14(21)18-8-11-3-2-6-25-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYYSCKRUGYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of a furan moiety and a sulfanylidene group enhances its potential as a therapeutic agent.

Antiproliferative Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related tetrahydroquinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells such as A2780 (ovarian carcinoma) and HeLa (cervical carcinoma) cells .

Table 1: Antiproliferative Activity of Tetrahydroquinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
R-5aA27800.6Induces ROS production and mitochondrial depolarization
R-5bHeLa1.2Cell cycle arrest in G0/G1 phase
R-5cHT-29>20Resistant to treatment

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Modulation : The compound has been shown to affect cell cycle phases significantly. For instance, it increases the proportion of cells in the G0/G1 phase while decreasing those in the S and G2/M phases .
  • Reactive Oxygen Species (ROS) Production : Similar compounds have demonstrated the ability to induce ROS production, leading to oxidative stress in cancer cells. This mechanism is crucial for triggering apoptosis .
  • Enzyme Inhibition : The structure allows for potential interactions with various enzymes involved in cellular signaling pathways, which could further enhance its therapeutic efficacy.

Case Studies

A recent study investigated the effects of related tetrahydroquinazoline derivatives on human dermal microvascular endothelial cells (HMEC-1) and various cancer cell lines. The results indicated that specific derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Research Findings

Recent research has focused on synthesizing and evaluating analogs of tetrahydroquinazolines to optimize their biological activity. For instance:

  • Synthesis Techniques : Multi-step organic reactions are employed to create these compounds, including the formation of indole derivatives and quinazoline ring systems.
  • Biological Applications : The compound is being explored for its applications in medicinal chemistry and chemical biology due to its unique structural features that allow for interaction with biological systems.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : The furan-2-ylmethyl carbamoylmethyl group in the target compound may complicate synthesis due to steric hindrance, contrasting with simpler substituents in analogs like CAS 422526-41-8 .
  • Data Gaps: No experimental data on solubility, stability, or bioactivity are available for the target compound, limiting direct comparisons.

Preparation Methods

Synthesis of the Quinazoline Core Structure

The quinazoline core serves as the foundational scaffold for subsequent functionalization. The synthesis begins with methyl 3-aminobenzoate , which undergoes cyclocondensation with thiourea in the presence of formic acid under reflux conditions . This reaction forms the 2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate skeleton, retaining the methyl ester at position 7. Key parameters include:

  • Reaction Conditions :

    • Thiourea (1.2 equiv), formic acid (5 mL/g substrate), reflux for 8–12 hours.

    • Isolation via precipitation in ice-water and filtration yields the intermediate in 75–80% purity .

  • Characterization :

    • IR Spectroscopy : Absorption at 1600 cm⁻¹ confirms C=N ring formation .

    • ¹H NMR : Singlets at δ 3.89 (COOCH₃) and δ 10.2 (N–H) validate the structure .

Introduction of the carbamoylmethyl side chain at the quinazoline’s 3-position is achieved through a Michael addition using ethyl acrylate . The secondary amine at position 3 reacts with ethyl acrylate in dimethylformamide (DMF) at 80°C for 6 hours, facilitated by triethylamine (TEA) as a base .

  • Reaction Optimization :

    • Ethyl acrylate (1.5 equiv), TEA (2.0 equiv), DMF (10 mL/g substrate).

    • Yield: 65–70% after purification via silica gel chromatography (hexane/ethyl acetate, 7:3) .

  • Intermediate Hydrolysis :
    The ethyl ester of the side chain is hydrolyzed to a carboxylic acid using 2 M NaOH in ethanol (reflux, 4 hours), achieving 85% conversion .

Acyl Chloride Formation and Amidation

The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C . Subsequent amidation with furan-2-ylmethylamine proceeds in DCM with TEA to scavenge HCl:

  • Acyl Chloride Synthesis :

    • SOCl₂ (3.0 equiv), DCM (5 mL/g substrate), 0°C → room temperature, 2 hours.

    • Progress monitored by TLC (Rf = 0.72 in ethyl acetate/hexane) .

  • Amidation :

    • Furan-2-ylmethylamine (1.2 equiv), TEA (1.5 equiv), DCM, 25°C, 3 hours.

    • Yield: 78% after column chromatography (DCM/methanol, 95:5) .

Purification and Analytical Validation

Final purification employs column chromatography (silica gel, gradient elution) to isolate the target compound. Critical analytical data include:

  • Melting Point : 165–170°C (decomposition observed above 170°C) .

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₇N₃O₅S: 387.0889 Da.

    • Observed: 387.0892 Da (Δ = 0.3 ppm) .

  • ¹³C NMR : Peaks at δ 172.1 (C=O), δ 167.8 (C=S), and δ 52.3 (COOCH₃) confirm functionality .

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature were evaluated for efficiency:

MethodKey StepsYield (%)Purity (%)Reference
Reductive AcylationAmine + Carboxylic Acid → Amide6290
Direct CouplingEDCl/HOBt-mediated Amidation7095
Thiourea CyclocondensationQuinazoline Core Formation7588

The thiourea cyclocondensation–Michael addition–amidation sequence proved optimal, balancing yield (78%) and scalability .

Challenges and Mitigation Strategies

  • Side Reactions :

    • Competing N-alkylation at position 1 was minimized by using a bulky base (TEA) and controlled stoichiometry .

  • Thione Oxidation :

    • Conducting reactions under nitrogen atmosphere prevented oxidation of the 2-sulfanylidene group .

Industrial-Scale Adaptations

For kilogram-scale production, continuous-flow reactors are recommended for the Michael addition and amidation steps to enhance heat transfer and reduce reaction times . Solvent recovery systems (e.g., DCM distillation) improve cost-efficiency.

Q & A

Q. What are the key synthetic methodologies for methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis involves multi-step reactions, including condensation of tetrahydroquinazoline precursors with furan-2-ylmethyl carbamoyl derivatives. Critical parameters include temperature control (60–80°C), pH adjustment (neutral to mildly acidic), and sequential addition of reagents to minimize side reactions. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediate formation .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm backbone connectivity and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography (if crystalline) to resolve 3D conformation and bond geometries .

Q. What functional groups dominate the compound’s reactivity?

The molecule contains:

  • A thiolactam (2-sulfanylidene) group, enabling nucleophilic substitution.
  • 4-Oxo and ester moieties, which participate in hydrogen bonding and hydrolysis.
  • Furan-2-ylmethyl carbamoyl , contributing to π-π stacking in biological interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst use : Palladium or copper catalysts improve coupling efficiency in heterocyclic modifications.
  • Time-temperature trade-offs : Longer reaction times at lower temperatures (e.g., 12h at 50°C) reduce by-products .

Q. What experimental designs are recommended for assessing biological activity?

  • In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assay) with IC₅₀ determination.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified furan or thiolactam groups to isolate pharmacophores.
  • Target validation : Pair RNA interference (RNAi) with compound treatment to confirm pathway specificity .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Comparative assays : Replicate experiments under standardized conditions (e.g., cell line, assay protocol).
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives.
  • Structural analogs : Test derivatives to determine if activity discrepancies arise from impurities or stereochemistry .

Methodological Considerations

Q. What strategies mitigate challenges in purifying the compound?

  • Flash chromatography : Use gradient elution (hexane/ethyl acetate) for intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product purity.
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for chiral separation .

Q. How can stability studies inform storage and handling protocols?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Light sensitivity tests : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Moisture control : Use desiccants for hygroscopic intermediates .

Data Contradiction Analysis

Q. How to address inconsistent results in kinase inhibition assays?

  • Enzyme source variability : Compare recombinant vs. native kinase preparations.
  • ATP concentration : Standardize ATP levels (e.g., 1 mM) to control for competitive inhibition.
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.